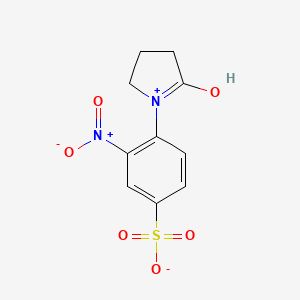
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate
Übersicht
Beschreibung
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate, also known as NBD-Cl, is a fluorescent reagent widely used in biochemical and physiological research. It is a highly sensitive and specific probe that can be used to label proteins, peptides, amino acids, and other biomolecules. In
Wirkmechanismus
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is a fluorescent probe that works by covalently labeling biomolecules with its nitrobenzenesulfonate group. The labeling process is irreversible and occurs through a nucleophilic substitution reaction between the 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate and the amino or sulfhydryl group of the biomolecule. Once labeled, the biomolecule emits a fluorescent signal that can be detected and analyzed.
Biochemical and Physiological Effects
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate labeling has minimal biochemical and physiological effects on the labeled biomolecules. It does not alter the function or structure of the biomolecule and does not affect its stability or activity. However, the labeling process may affect the solubility and charge of the biomolecule, which can affect its behavior in certain assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its high sensitivity and specificity. It can detect low levels of labeled biomolecules and can distinguish between different biomolecules based on their labeling characteristics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also easy to use and can be applied to a wide range of biomolecules and experimental systems.
One limitation of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is its irreversibility, which makes it difficult to remove the label from the biomolecule. This can limit the use of 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate in certain experiments where the biomolecule needs to be recovered for further analysis. Another limitation is the potential for non-specific labeling, which can occur if the labeling conditions are not optimized.
Zukünftige Richtungen
For 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate include the development of new labeling strategies and fluorescent probes, as well as its application in live-cell imaging and super-resolution microscopy.
Wissenschaftliche Forschungsanwendungen
4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is widely used in scientific research as a fluorescent probe to label proteins, peptides, amino acids, and other biomolecules. It is used to study protein structure and function, protein-protein interactions, enzyme kinetics, and membrane dynamics. 4-(5-hydroxy-3,4-dihydro-2H-pyrrolium-1-yl)-3-nitrobenzenesulfonate is also used to study the localization and trafficking of proteins in cells and tissues.
Eigenschaften
IUPAC Name |
4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c13-10-2-1-5-11(10)8-4-3-7(19(16,17)18)6-9(8)12(14)15/h3-4,6H,1-2,5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFTXAZIGIWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=[N+](C1)C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-hydroxy-3,4-dihydro-2H-pyrrol-1-ium-1-yl)-3-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



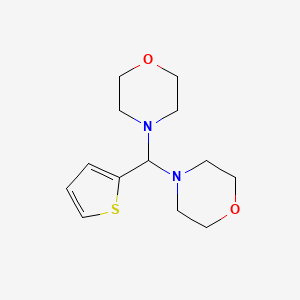
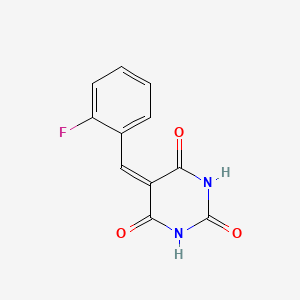
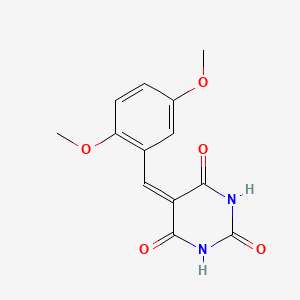
![3-[(2-pyridinylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829546.png)
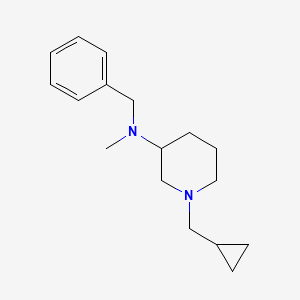
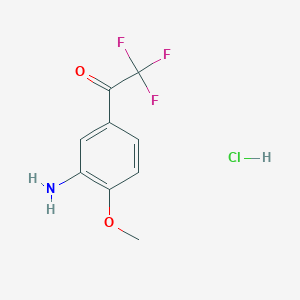
![2-[1-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B3829570.png)
![N-[4-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B3829577.png)
![N-[4-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B3829583.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829592.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829593.png)
![2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3829595.png)
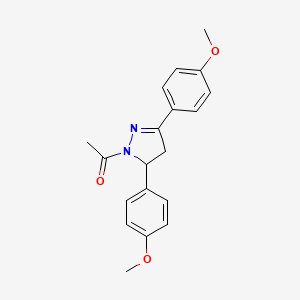
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3829619.png)